molecular formula C11H10N2O2S B11631217 2-(4-Acetyl-phenylamino)-thiazol-4-one

2-(4-Acetyl-phenylamino)-thiazol-4-one

Cat. No.: B11631217
M. Wt: 234.28 g/mol
InChI Key: JFAQMPUQYZVFGP-UHFFFAOYSA-N
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Description

2-(4-Acetyl-phenylamino)-thiazol-4-one is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-phenylamino)-thiazol-4-one typically involves the reaction of 4-acetylphenylamine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, forming the thiazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-phenylamino)-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(4-Acetyl-phenylamino)-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-phenylamino)-thiazol-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The compound’s thiazole ring can interact with enzymes or receptors, leading to the disruption of normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetyl-phenylamino)-chromen-2-one
  • 2-(4-Acetyl-phenylamino)-nicotinic acid
  • 4-(4-Acetyl-phenylamino)-pyrimidine

Uniqueness

2-(4-Acetyl-phenylamino)-thiazol-4-one is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-(4-acetylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10N2O2S/c1-7(14)8-2-4-9(5-3-8)12-11-13-10(15)6-16-11/h2-5H,6H2,1H3,(H,12,13,15)

InChI Key

JFAQMPUQYZVFGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2NC(=O)CS2

Origin of Product

United States

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